![molecular formula C20H11NO2S B2378673 2-(1,3-ベンゾチアゾール-2-イル)-3H-ベンゾ[f]クロメン-3-オン CAS No. 70546-21-3](/img/structure/B2378673.png)
2-(1,3-ベンゾチアゾール-2-イル)-3H-ベンゾ[f]クロメン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and fluorescence studies. The unique structure of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one, which includes a benzothiazole moiety fused with a benzochromenone system, imparts significant photophysical properties, making it useful in optical and electronic applications .
科学的研究の応用
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its strong emission properties. In biology, it serves as a fluorescent label for imaging and tracking biological processes. In medicine, the compound has shown potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit significant biological activities, suggesting they interact with various biological targets .
Mode of Action
tuberculosis . The exact interaction between 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one and its targets requires further investigation.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant biological activities, suggesting they induce various molecular and cellular effects .
生化学分析
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
The cellular effects of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one are currently unknown. Given the known activity of similar benzothiazole derivatives, it is plausible that this compound could influence cell function. It may impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells infected with M. tuberculosis .
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
準備方法
The synthesis of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 2-hydroxy-1-naphthaldehyde and benzothiazole-2-yl-acetates. This reaction is typically carried out in the presence of a green catalyst such as choline chloride/urea ionic liquid, which offers an environmentally benign approach . The reaction conditions usually involve refluxing the mixture on a hot plate for about an hour .
化学反応の分析
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the benzothiazole moiety can be modified with different substituents . Major products formed from these reactions include derivatives with altered photophysical properties, which can be tailored for specific applications .
類似化合物との比較
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one can be compared with other similar compounds such as 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one and 3-(1,3-benzothiazol-2-yl)-7-hydroxy-chromen-2-one . These compounds share similar structural features but differ in their substituents and photophysical properties. The presence of different heterocyclic moieties and functional groups can significantly influence their fluorescence intensity, emission wavelength, and biological activity . The uniqueness of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one lies in its specific combination of benzothiazole and benzochromenone systems, which imparts distinct properties suitable for various applications .
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2S/c22-20-15(19-21-16-7-3-4-8-18(16)24-19)11-14-13-6-2-1-5-12(13)9-10-17(14)23-20/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWEIAVDSSHIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2378591.png)
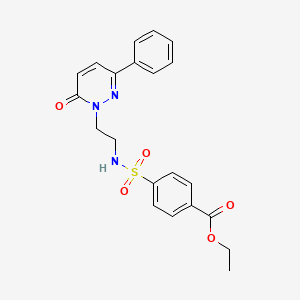
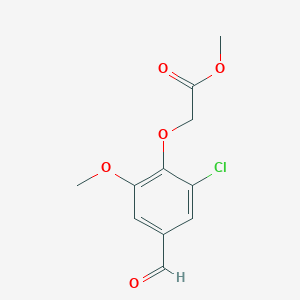
![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)
![methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B2378596.png)
![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)
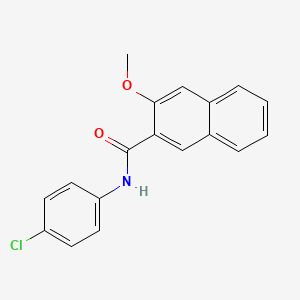
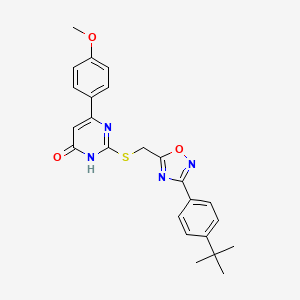
![3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide](/img/structure/B2378604.png)
![Methyl 1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate](/img/structure/B2378606.png)
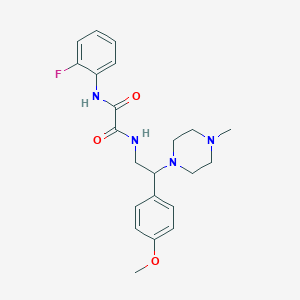
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)
